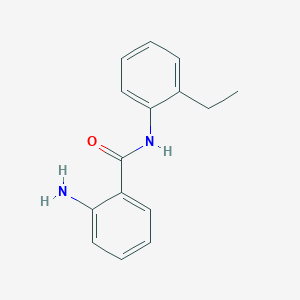

2-amino-N-(2-ethylphenyl)benzamide

Vue d'ensemble

Description

2-amino-N-(2-ethylphenyl)benzamide is an organic compound with the molecular formula C15H16N2O It is a benzamide derivative characterized by the presence of an amino group and an ethyl-substituted phenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-ethylphenyl)benzamide typically involves the reaction of 2-ethylbenzoic acid with ammonia or an amine source under specific conditions. One common method includes the following steps:

Acylation Reaction: 2-ethylbenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.

Amination Reaction: The resulting acid chloride is then reacted with ammonia (NH3) or an amine source to form the desired benzamide derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

2-amino-N-(2-ethylphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted benzamides depending on the reagent used.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacophore Development

The compound is explored as a pharmacophore in drug design, particularly for developing anti-inflammatory and anticancer agents. Its structure allows it to interact with specific molecular targets, such as enzymes and receptors, modulating their activity to elicit therapeutic effects. Notably, it has been identified as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cancer progression .

Anticancer Activity

Research indicates that 2-amino-N-(2-ethylphenyl)benzamide exhibits significant anticancer activity across various cancer cell lines. Studies have shown its ability to inhibit cell proliferation in vitro against leukemia and prostate cancer cells. The compound's mechanism involves inducing cell cycle arrest and promoting apoptosis in cancer cells .

Biological Studies

Interaction with Biological Macromolecules

The compound is studied for its interactions with proteins and nucleic acids. Understanding these interactions is crucial for elucidating its mechanisms of action and potential therapeutic effects. Its ability to inhibit HDACs is particularly noteworthy, as this inhibition can lead to altered gene expression patterns associated with cancer.

Anticonvulsant and Antioxidant Properties

Some derivatives of this compound have been explored for their potential anticonvulsant effects, indicating broader therapeutic applications beyond oncology. Additionally, novel benzamide derivatives synthesized from this compound have demonstrated significant antioxidant properties, outperforming standard compounds in free radical scavenging assays.

Material Science

Building Block for Advanced Materials

In material science, this compound serves as a building block in the synthesis of polymers and advanced materials. Its unique chemical properties allow for the development of materials with tailored functionalities.

Industrial Applications

Synthesis of Dyes and Specialty Chemicals

The compound is utilized as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its versatility in chemical reactions makes it valuable in industrial applications where specific chemical properties are required.

In Vitro Studies

A study reported that this compound exhibited potent antiproliferative activity against various cancer cell lines, with IC50 values indicating strong efficacy. The mechanism was linked to its ability to inhibit HDACs effectively .

Animal Models

In vivo experiments demonstrated that the compound significantly reduced tumor growth in mouse models of cancer when administered at specific dosages. For example, it showed considerable efficacy against methylnitrosurea-induced mammary adenocarcinoma .

Synthesis and Derivatives

The compound has been utilized as a precursor for synthesizing novel benzamide derivatives with enhanced biological activities. These derivatives have been tested for their antioxidant and antimicrobial properties, showing improved performance compared to traditional agents .

Mécanisme D'action

The mechanism of action of 2-amino-N-(2-ethylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-amino-N-(2-methylphenyl)benzamide

- 2-amino-N-(2-propylphenyl)benzamide

- 2-amino-N-(2-isopropylphenyl)benzamide

Uniqueness

2-amino-N-(2-ethylphenyl)benzamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, compared to similar compounds.

Activité Biologique

2-amino-N-(2-ethylphenyl)benzamide is an organic compound recognized for its potential therapeutic applications, particularly in the fields of cancer treatment and medicinal chemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an amine and a benzamide functional group, with an ethyl substitution on the phenyl ring. Its chemical formula is , which contributes to its unique biological properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. Notably, it has been studied for its ability to inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression related to cancer progression. By inhibiting HDACs, the compound may induce cell cycle arrest and promote apoptosis in cancer cells.

Biological Activity

Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines, including leukemia and prostate cancer. Its antiproliferative effects have been documented in several studies:

- Anticancer Activity : The compound has shown potent inhibition against Bcr-Abl and HDAC1, resulting in reduced cell proliferation in vitro.

- Anticonvulsant Properties : Some derivatives of this compound have been explored for their potential anticonvulsant effects, indicating a broader therapeutic application.

- Antioxidant Activity : Studies have demonstrated that novel benzamide derivatives synthesized from this compound exhibit significant antioxidant properties, outperforming standard compounds in free radical scavenging assays.

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of this compound compared to structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Ethyl substitution; HDAC inhibitor | Anticancer, anticonvulsant |

| 4-amino-N-(2-ethylphenyl)benzamide | Similar structure; neuroactivity focus | Anticonvulsant |

| N-(4-chlorophenyl)benzamide | Chlorine substitution; HDAC inhibition | Anticancer |

| N-(2-methylphenyl)benzamide | Methyl substitution; varied effects | Potential anticancer activity |

Case Studies

- In Vitro Studies : A study reported that this compound exhibited IC50 values indicating strong antiproliferative activity against various cancer cell lines. The mechanism was linked to its ability to inhibit HDACs effectively.

- Animal Models : In vivo experiments demonstrated that the compound could significantly reduce tumor growth in mice models of cancer when administered at specific dosages. For instance, when tested against methylnitrosurea-induced mammary adenocarcinoma, it showed considerable efficacy .

- Synthesis and Derivatives : The compound has been utilized as a precursor for synthesizing novel benzamide derivatives with enhanced biological activities. These derivatives have been tested for their antioxidant and antimicrobial properties, showing improved performance compared to traditional agents .

Propriétés

IUPAC Name |

2-amino-N-(2-ethylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-2-11-7-3-6-10-14(11)17-15(18)12-8-4-5-9-13(12)16/h3-10H,2,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKOXJFYOTZYOLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00580059 | |

| Record name | 2-Amino-N-(2-ethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00580059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19562-50-6 | |

| Record name | 2-Amino-N-(2-ethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00580059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.